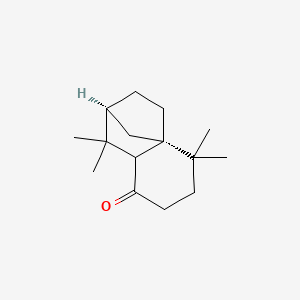

Isolongifolanon

Übersicht

Beschreibung

Isolongifolanone (ILF) is a natural product isolated from the plant Isolongifolene. It is a sesquiterpene that has been studied for its potential medicinal properties. ILF has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects. It has also been studied for its ability to modulate the immune system.

Wissenschaftliche Forschungsanwendungen

Antigliom-Aktivität

Isolongifolanon und seine Derivate wurden auf ihr Potenzial zur Behandlung von Gliomen, einer Art von Gehirntumor, untersucht . Ein Derivat von this compound, P129, wurde synthetisiert und gezeigt, dass es Cyclin-abhängige Kinase-2 (CDK-2) angreift, ein wichtiger regulatorischer Faktor im G1/S-Phasenübergang . CDK-2-Targeting wurde gezeigt, dass es die Lebensfähigkeit mehrerer Krebsarten unterdrückt . P129 zeigte eine gute intestinale Absorption und Blut-Hirn-Schranken-Penetrabilität zusammen mit hoher Stabilität und Affinität zu CDK-2, ohne Entwicklungstoxizität . Die Lebensfähigkeit, Proliferation und Migration von menschlichen Gliomzellen wurden durch P129 dosis- und zeitabhängig signifikant gehemmt .

Antiproliferative Aktivität

Isolongifolanonderivate wurden synthetisiert und auf ihre antiproliferative Aktivität gegen verschiedene Krebszelllinien untersucht . Die meisten Derivate zeigten eine beträchtliche zytotoxische Aktivität gegen alle drei Krebszelllinien . Unter ihnen zeigte Verbindung 400 eine hervorragende antiproliferative Aktivität mit IC50-Werten von 15,45, 18,52 und 34,4 μM für MDA-MB-231-, Hela- und HepG2-Zellen . Weitere mechanistische Studien zeigten, dass Verbindung 400 die Apoptose in HepG2-Zellen induzierte, indem sie die Anhäufung von intrazellulären reaktiven Sauerstoffspezies (ROS) verstärkte .

Apoptoseinduktion

Isolongifolanonderivate wurden gezeigt, dass sie die Apoptose in Krebszellen induzieren . Beispielsweise induziert Verbindung 400, ein Derivat von this compound, die Apoptose in HepG2-Zellen stark, indem es die intrazelluläre ROS-Produktion verstärkt .

Wirkmechanismus

Target of Action

Isolongifolanone, also known as (2S,4aS)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one, primarily targets Cyclin-dependent kinase-2 (CDK-2), an important regulatory factor in the G1/S phase transition . CDK-2 targeting has been shown to suppress the viability of multiple cancers .

Mode of Action

Isolongifolanone interacts with its primary target, CDK-2, leading to significant changes in the biological behavior of cancer cells . The compound’s interaction with CDK-2 results in G0/G1 arrest and lower CDK-2 expression in treated cells compared to controls .

Biochemical Pathways

Isolongifolanone affects the cell cycle and apoptosis pathways . Its interaction with CDK-2 leads to G0/G1 arrest, disrupting the normal cell cycle . Additionally, it promotes apoptosis, a form of programmed cell death, via the mitochondrial pathway .

Pharmacokinetics

Isolongifolanone exhibits good intestinal absorption and blood-brain barrier penetrability, which are crucial for its bioavailability . It also shows high stability and affinity with CDK-2, with no developmental toxicity .

Result of Action

The molecular and cellular effects of Isolongifolanone’s action include significant inhibition of the viability, proliferation, and migration of cancer cells in a dose- and time-dependent manner . It also induces apoptosis in these cells, as evidenced by increased apoptotic ratios with increasing concentrations of the compound .

Eigenschaften

IUPAC Name |

(3S,6S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10-,12?,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOCESNMLNDPLX-BTXGZQJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(=O)C2[C@@]13CC[C@@H](C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23787-90-8, 29461-14-1 | |

| Record name | Isolongifolanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023787908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2α,4aα,8α)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLONGIFOLANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5916QUE93V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

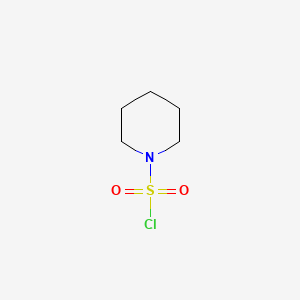

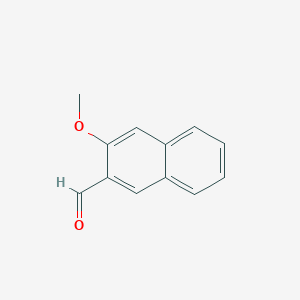

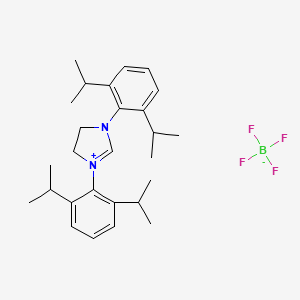

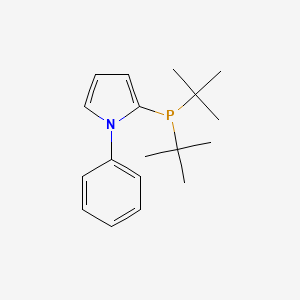

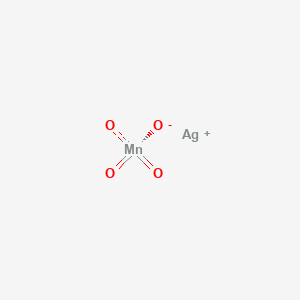

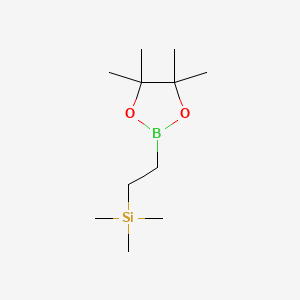

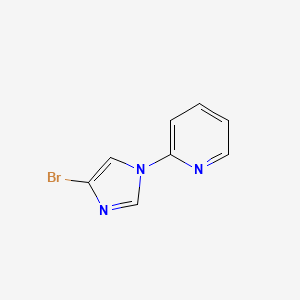

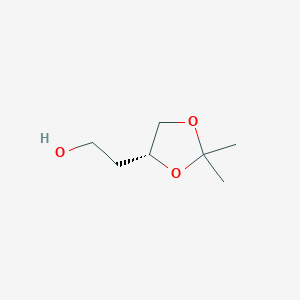

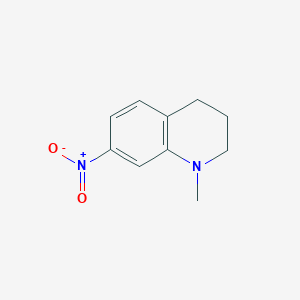

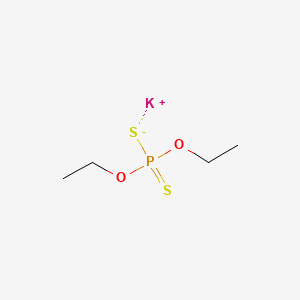

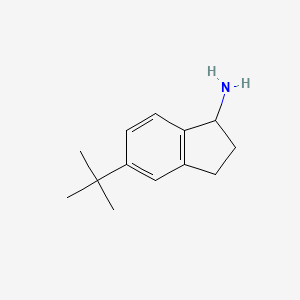

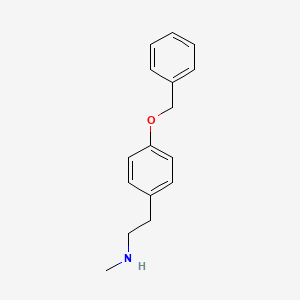

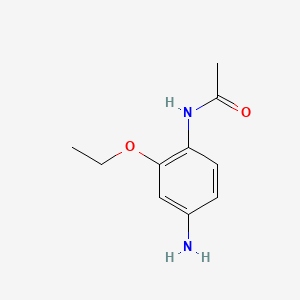

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of isolongifolanone and what are its key physicochemical properties?

A1: Isolongifolanone is a tricyclic sesquiterpene ketone. Its molecular formula is C15H22O, and its molecular weight is 218.33 g/mol. Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, have been used to confirm its structure. [, ]

Q2: Where is isolongifolanone found naturally?

A2: Isolongifolanone is a natural product found in various plant species. It has been identified as a significant component of the essential oil extracted from wild mushrooms (Lactarius hatsudake), a delicacy in Japanese cuisine. [] Additionally, it has been found in the essential oils of Tagetes minuta and Lavandula coronopifolia. [] Protium heptaphyllum [] and Ferula badrakema [] are other plant sources of isolongifolanone.

Q3: What are the reported biological activities of isolongifolanone and its derivatives?

A3: Isolongifolanone and its derivatives have shown promise in various biological assays:

- Antitumor Activity: Several studies have demonstrated the antiproliferative activity of isolongifolanone derivatives against various cancer cell lines, including human hepatoma cells (HepG2), human umbilical vein endothelial cells (HUVECs), human breast cancer (MCF-7) cells, human cervical cancer (HeLa) cells, and human liver cancer (HepG2) cells. The observed anticancer activity is often attributed to the induction of apoptosis and the accumulation of reactive oxygen species (ROS) within cancer cells. [, , , ]

- Anti-Inflammatory Activity: Certain isolongifolanone derivatives exhibit anti-inflammatory properties, as evidenced by their inhibitory effects on inflammatory mediators. []

- Acaricidal Activity: Studies have demonstrated the potential of isolongifolanone and essential oils containing it as acaricides against the two-spotted spider mite (Tetranychus urticae). The mechanism of action involves both toxicity and repellency against the mites. [, ]

- Antimicrobial Activity: While isolongifolanone itself may not be strongly antimicrobial, essential oils rich in isolongifolanone have shown moderate antibacterial activity against specific gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, as well as the fungal strain Candida albicans. []

- Insect Repellent Activity: Research suggests that isolongifolanone possesses insect repellent properties, particularly against bed bugs (Cimex lectularius). []

Q4: How has isolongifolanone been modified to improve its biological activity?

A4: Researchers have synthesized various isolongifolanone derivatives, introducing different functional groups to modulate its biological activity. For example, the introduction of pyrazole rings has led to the development of potent antitumor agents that induce apoptosis by enhancing ROS levels. [, ] Furthermore, incorporating thiazolo[3,2-a]pyrimidine moieties has resulted in compounds with enhanced antitumor activity against various cancer cell lines. [] These modifications highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of isolongifolanone.

Q5: What are the potential applications of isolongifolanone in drug development?

A5: The diverse biological activities of isolongifolanone and its derivatives make it a promising scaffold for developing novel therapeutic agents. Its potential applications include:

Q6: Have there been any studies on the environmental impact of isolongifolanone?

A6: While the research primarily focuses on the biological activity and synthetic modifications of isolongifolanone, there is limited information available regarding its environmental impact and degradation. Further studies are necessary to assess its potential ecotoxicological effects and develop strategies to mitigate any negative impacts.

Q7: What analytical techniques are used to study isolongifolanone?

A7: Various analytical techniques are employed to characterize, quantify, and monitor isolongifolanone. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify isolongifolanone in essential oils and plant extracts. [, , , ] Nuclear magnetic resonance spectroscopy (NMR), including 1H NMR and 13C NMR, is crucial for structural elucidation and confirmation. [, , ] Other methods like infrared spectroscopy (IR) and elemental analysis are also utilized. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1589435.png)